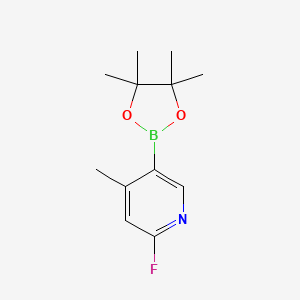
Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)
説明
“Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” is a standard amino acid that is heavy-isotope labeled . It is used in peptide synthesis and is often used to introduce homoarginine by Fmoc-SPPS .
Molecular Structure Analysis
The molecular formula of “Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” is (13C)6C28H40(15N)4O7S . Its molecular weight is 658.69 .Physical And Chemical Properties Analysis
“Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” is a solid substance . It has a 13C enrichment of ≥ 98.0% and a 15N enrichment of ≥ 98.0% .科学的研究の応用
Peptide Synthesis
“Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” is used in peptide synthesis . The compound is often attached to a resin, forming a stable base for the addition of other amino acids in the peptide chain. This process is crucial in the production of synthetic peptides for research and therapeutic applications.
Proteomics
In the field of proteomics, “Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” is used to synthesize peptides that can be used as standards in mass spectrometry . These standards help researchers identify and quantify proteins in complex biological samples.
Neuroscience Research
“Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” may be used in the synthesis of peptides that play a role in neuroscience research . For example, it could be used to create peptides that mimic neurotransmitters or other bioactive compounds.
Cardiovascular Research
In cardiovascular research, “Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” could be used to synthesize peptides that mimic or inhibit the action of hormones or signaling molecules involved in cardiovascular function .
Cancer Research
“Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” could be used in cancer research to create peptides that can act as therapeutic agents or diagnostic tools . For example, it could be used to synthesize peptides that target specific cancer cells.
Apoptosis Research
In apoptosis research, “Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” could be used to synthesize peptides that can trigger or inhibit programmed cell death . This could be useful in studying diseases characterized by abnormal cell death.
Adhesion Research
“Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” could be used to synthesize peptides that influence cell adhesion . This could be important in studying diseases that involve abnormal cell adhesion, such as certain types of cancer.
ECM (Extracellular Matrix) Research
In ECM research, “Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” could be used to synthesize peptides that interact with components of the extracellular matrix . This could be useful in studying tissue development and diseases that involve the extracellular matrix.
作用機序
特性
IUPAC Name |
(2S)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m0/s1/i10+1,15+1,16+1,28+1,31+1,32+1,35+1,36+1,37+1,38+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICLNKVURBTKV-NJBLHHMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)[15NH][13C](=[15N][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[15NH2])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745887 | |
| Record name | (E)-N~5~-[(~15~N)Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)(~15~N)amino](~13~C)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N_2_)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217461-89-6 | |
| Record name | (E)-N~5~-[(~15~N)Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)(~15~N)amino](~13~C)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N_2_)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217461-89-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B572883.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B572884.png)

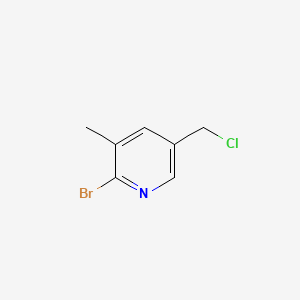
![1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572889.png)

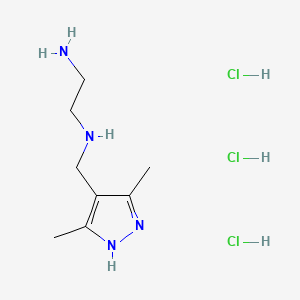
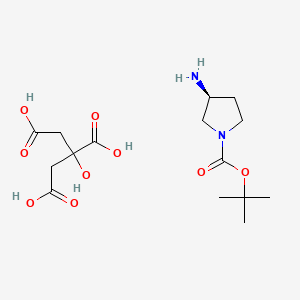
![6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B572898.png)

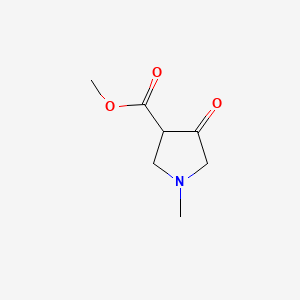
![3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B572901.png)
